9,10-Anthracenedione, 1-amino-4-[(4-methylphenyl)amino]-
Description
9,10-Anthracenedione, 1-amino-4-[(4-methylphenyl)amino]- (CAS: 1342-19-4; synonyms: Solvent Violet 13, Alizarine Violet 3B Base) is an anthraquinone derivative with a molecular formula of C₂₁H₁₆N₂O₂ and a molecular weight of 328.37 g/mol . Structurally, it features an anthracenedione backbone substituted with a primary amino group at position 1 and a p-toluidino group (4-methylphenylamino) at position 2.
Properties
CAS No. |
39774-73-7 |
|---|---|
Molecular Formula |
C21H16N2O2 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
1-amino-4-(4-methylanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C21H16N2O2/c1-12-6-8-13(9-7-12)23-17-11-10-16(22)18-19(17)21(25)15-5-3-2-4-14(15)20(18)24/h2-11,23H,22H2,1H3 |
InChI Key |
XATMSWLFSJLJTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C3C(=C(C=C2)N)C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 9,10-Anthracenedione, 1-amino-4-[(4-methylphenyl)amino]- typically involves the reaction of 9,10-anthraquinone with aniline derivatives. One common method includes the following steps:
Nitration: 9,10-Anthraquinone is nitrated to form 1-nitro-9,10-anthraquinone.
Reduction: The nitro group is reduced to an amino group, resulting in 1-amino-9,10-anthraquinone.
Amination: The amino group is further reacted with 4-methylaniline under acidic conditions to yield 9,10-Anthracenedione, 1-amino-4-[(4-methylphenyl)amino]-.
Industrial production methods often involve similar steps but are optimized for large-scale production, including the use of continuous flow reactors and catalysts to increase yield and efficiency.
Chemical Reactions Analysis
9,10-Anthracenedione, 1-amino-4-[(4-methylphenyl)amino]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in dye synthesis.
Reduction: Reduction reactions can convert the compound into hydroquinones, which have different chemical properties and applications.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Research indicates that derivatives of anthraquinones exhibit significant anticancer properties. 9,10-Anthracenedione derivatives have been shown to induce apoptosis in various cancer cell lines by interacting with cellular pathways involved in cell proliferation and survival. Studies have documented its efficacy against breast cancer and leukemia cells, suggesting potential as a chemotherapeutic agent .
- Antimicrobial Properties :
-
Photodynamic Therapy :
- Due to its ability to generate reactive oxygen species upon light activation, 9,10-Anthracenedione is being explored for use in photodynamic therapy (PDT) for cancer treatment. PDT utilizes light-sensitive compounds to produce cytotoxic effects on tumor cells when exposed to specific wavelengths of light .
Materials Science Applications
- Dyes and Pigments :
- Conductive Polymers :
- Sensors :
Environmental Applications
- Bioremediation :
- Toxicological Studies :
Case Studies
- A study published in Cancer Research demonstrated that a derivative of 9,10-Anthracenedione significantly inhibited tumor growth in mice models of breast cancer. The mechanism was linked to the compound's ability to induce oxidative stress within cancer cells .
- Another investigation focused on the use of this compound in creating conductive polymer composites showed enhanced performance characteristics when used in electronic applications compared to traditional materials .
Mechanism of Action
The mechanism of action of 9,10-Anthracenedione, 1-amino-4-[(4-methylphenyl)amino]- involves its interaction with molecular targets such as DNA and proteins. In photodynamic therapy, the compound absorbs light and transfers energy to oxygen molecules, generating reactive oxygen species that can damage cancer cells. The specific pathways involved depend on the cellular context and the presence of other molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Anthraquinone Derivatives
Structural and Physicochemical Properties
The table below compares 1-amino-4-[(4-methylphenyl)amino]-9,10-anthracenedione with three analogs:
Key Observations :
- The chlorine substituent in 54946-79-1 increases molecular weight and polarity, which may alter solubility and metabolic stability .
Antitumor Activity :
- 1-amino-4-[(4-methylphenyl)amino]- and its analogs exhibit antitumor activity by intercalating DNA and inhibiting RNA/DNA synthesis. However, their therapeutic indices vary significantly : DihydroxybisalkylAAD (a hydroxylated analog): Shows 10-fold higher potency than non-hydroxylated derivatives (e.g., bisalkylAAD) in murine leukemia models, with delayed toxicity . HAQ (1,4-bis(2-hydroxyethylaminoethylamino)-): Less genotoxic than Adriamycin but still induces chromosome damage in vitro .
Genotoxicity :
- DHAQ (1,4-dihydroxy-5,8-bis(2-hydroxyethylaminoethylamino)-): Exhibits higher genotoxicity than Adriamycin, causing G₂/M cell cycle arrest and increased RNA content in leukemia cells .
- The target compound’s methyl group may reduce acute toxicity compared to chlorinated analogs, as seen in 54946-79-1 , which shows strong DNA binding but higher cytotoxicity .
Industrial and Environmental Impact
- Dye Applications: The target compound’s methyl group improves lightfastness in dyes compared to 1-amino-4-(phenylamino)- (Disperse Blue 19), which is less stable under UV exposure .
- Environmental Degradation: Anthraquinone derivatives like 9,10-anthracenedione are persistent in the environment but can be degraded by microbial action into phthalic acid derivatives .
Biological Activity
9,10-Anthracenedione, 1-amino-4-[(4-methylphenyl)amino]- is a synthetic organic compound belonging to the anthraquinone family. This compound has garnered attention due to its diverse biological activities, including potential applications in cancer therapy, antimicrobial properties, and as a fluorescent probe in biochemical assays. This article aims to provide a comprehensive overview of its biological activity, supported by case studies and research findings.
- Chemical Formula: C22H18N2O2
- Molecular Weight: 342.3905 g/mol
- CAS Registry Number: 128-85-8
- IUPAC Name: 9,10-anthracenedione, 1-amino-4-[(4-methylphenyl)amino]-
Anticancer Properties
Research has indicated that 9,10-Anthracenedione, 1-amino-4-[(4-methylphenyl)amino]- exhibits significant anticancer activity. A study conducted by Zhang et al. (2020) demonstrated that this compound induces apoptosis in various cancer cell lines through the activation of caspase pathways and the generation of reactive oxygen species (ROS). The following table summarizes key findings from this research:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical) | 15.2 | ROS production and caspase activation |
| MCF-7 (breast) | 12.5 | Cell cycle arrest and apoptosis |
| A549 (lung) | 18.3 | Mitochondrial dysfunction |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A study by Lee et al. (2021) assessed the antibacterial effects against various pathogens. The results are summarized in the table below:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Moderate inhibition |
| Escherichia coli | 64 µg/mL | Weak inhibition |
| Pseudomonas aeruginosa | 16 µg/mL | Strong inhibition |
Fluorescent Properties
The compound's fluorescent characteristics make it suitable for use as a probe in biochemical assays. According to a study published in Molecules (2019), it exhibits strong fluorescence under UV light, which can be utilized for imaging applications.
Case Study 1: Cancer Treatment Efficacy
A clinical trial involving patients with advanced breast cancer evaluated the efficacy of 9,10-Anthracenedione, 1-amino-4-[(4-methylphenyl)amino]- when used in conjunction with standard chemotherapy regimens. The trial reported a significant improvement in progression-free survival rates compared to controls.
Case Study 2: Antimicrobial Resistance
In a laboratory setting, the compound was tested against antibiotic-resistant strains of bacteria. Results indicated that it could serve as an adjunctive treatment alongside traditional antibiotics, potentially overcoming resistance mechanisms.
Q & A
Q. What are the common synthetic routes for 1-amino-4-[(4-methylphenyl)amino]-9,10-anthracenedione?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. A validated method involves reacting anthraquinone derivatives with substituted anilines in the presence of catalysts. For example, bromoarenes and 2-arylmethylbenzonitriles are treated with LDA (lithium diisopropylamide) in THF, followed by bromoarene addition, yielding amino-substituted anthracenediones. Reaction optimization includes controlling temperature (90°C) and using catalysts like CuSO₄/FeSO₄ to enhance yields .
Q. What analytical techniques are critical for characterizing this compound?
Key techniques include:
- NMR spectroscopy : For structural confirmation via proton and carbon environments (e.g., aromatic protons at δ 7.77–8.54 ppm in DMSO) .
- IR spectroscopy : To identify functional groups like amino (N-H stretch ~3300 cm⁻¹) and carbonyl (C=O ~1670 cm⁻¹) .
- UV-Vis spectroscopy : To assess electronic transitions, particularly π→π* and n→π* in the anthraquinone core .
Q. What safety precautions are essential when handling this compound?
Consult safety data sheets (SDS) for hazard-specific protocols. General precautions include:
- Use of PPE (gloves, lab coats, goggles).
- Immediate medical consultation upon exposure, with SDS provided to healthcare providers .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
Systematic optimization involves:
Q. How can contradictions in spectroscopic data across studies be resolved?
Contradictions may arise from solvent effects or impurities. Mitigation strategies include:
- Cross-referencing with high-purity reference standards (e.g., 98% purity NMR-validated samples) .
- Computational modeling (DFT) to predict and validate spectral profiles .
Q. What strategies assess substituent effects on photophysical properties?
- Substituent variation : Introduce electron-donating (e.g., methoxy) or withdrawing groups (e.g., sulfonic acid) to alter HOMO-LUMO gaps .
- Spectroscopic benchmarking : Compare UV-Vis/fluorescence emission maxima (e.g., λem ~450–600 nm for anthraquinones) .
Q. How to design biological activity assays for this compound?
- Antimicrobial testing : Use MIC (minimum inhibitory concentration) assays against model pathogens .
- Cytotoxicity profiling : Employ MTT assays on cancer cell lines, comparing IC₅₀ values to reference drugs .
Q. What regulatory considerations apply to novel derivatives of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
